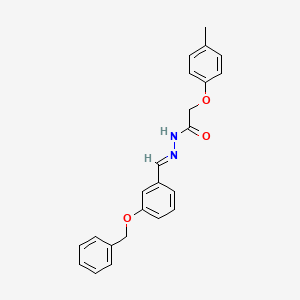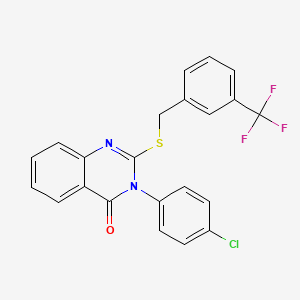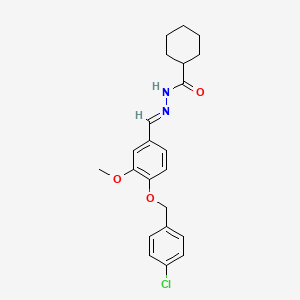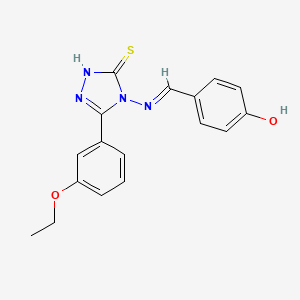
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety, a hydrazinyl group, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-7-methylquinoline, which is then reacted with various reagents to introduce the methylene and hydrazinyl groups. The final step involves the formation of the benzamide group through a condensation reaction with N-phenylbenzamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Key considerations in industrial production include the selection of solvents, catalysts, and purification methods to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The chloro group in the quinoline moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce various quinoline derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The hydrazinyl group can form reactive intermediates that interact with cellular proteins, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Chloro-7-methylquinolin-3-yl)methylene)malononitrile
- (E)-6-chloro-2-(2-((2-chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-4-phenylquinazoline
Uniqueness
Compared to similar compounds, 2-(2-(2-((2-Chloro-7-methylquinolin-3-yl)methylene)hydrazinyl)-2-oxoacetamido)-N-phenylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzamide group, in particular, enhances its ability to interact with biological targets and may contribute to its therapeutic potential.
Propriétés
Numéro CAS |
765909-83-9 |
|---|---|
Formule moléculaire |
C26H20ClN5O3 |
Poids moléculaire |
485.9 g/mol |
Nom IUPAC |
N'-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C26H20ClN5O3/c1-16-11-12-17-14-18(23(27)30-22(17)13-16)15-28-32-26(35)25(34)31-21-10-6-5-9-20(21)24(33)29-19-7-3-2-4-8-19/h2-15H,1H3,(H,29,33)(H,31,34)(H,32,35)/b28-15+ |
Clé InChI |
QVXXVTRTAXPVPN-RWPZCVJISA-N |
SMILES isomérique |
CC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)Cl |
SMILES canonique |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084890.png)
![N'-[(E)-(3-methylphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15084899.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15084905.png)
![6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15084913.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B15084930.png)
![(6Z)-6-{(2E)-[2-(pentyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15084933.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-(3-methoxypropyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084945.png)
![3-(4-bromophenyl)-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15084949.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15084953.png)

![2-methoxy-4-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B15084961.png)
